molecular formula C9H8N2O2 B1414846 6-oxo-N-(prop-2-yn-1-yl)-1,6-dihydropyridine-3-carboxamide CAS No. 1040070-36-7

6-oxo-N-(prop-2-yn-1-yl)-1,6-dihydropyridine-3-carboxamide

Cat. No. B1414846
M. Wt: 176.17 g/mol
InChI Key: QAYNCAVBQFKTOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-oxo-N-(prop-2-yn-1-yl)-1,6-dihydropyridine-3-carboxamide, also known as PD 0332991, is a small molecule inhibitor of cyclin-dependent kinases (CDKs). The molecule has been shown to have potential therapeutic applications in the treatment of various cancers.

Scientific Research Applications

  • Antimicrobial and Antifungal Agents : Derivatives of 6-oxo-pyridine-3-carboxamide, including compounds similar to 6-oxo-N-(prop-2-yn-1-yl)-1,6-dihydropyridine-3-carboxamide, have been synthesized and evaluated for their antibacterial and antifungal properties. Some of these derivatives displayed broad-spectrum antibacterial activity comparable to that of well-known antibiotics like Ampicillin and Gentamicin. Additionally, certain compounds were found to be as effective as Amphotericin B against the fungus Aspergillus fumigatus (El-Sehrawi et al., 2015).

  • Non-Linear Optical (NLO) Properties : A study synthesized and analyzed the non-linear optical properties and molecular docking analyses of compounds structurally similar to the one . These compounds showed significant interactions near the colchicine binding site of tubulin, indicating potential for inhibiting tubulin polymerization and anticancer activity (Jayarajan et al., 2019).

  • Catalytic Oxidative Cyclization-Alkoxycarbonylation : Research on 4-yn-1-ones and prop-2-ynyl alpha-ketoesters/amides, which are structurally related to the chemical , demonstrated their utility in producing various heterocyclic derivatives through catalytic oxidative cyclization-alkoxycarbonylation. This method yielded compounds like dihydropyridinone and tetrahydropyridinedione derivatives, which have potential applications in various chemical syntheses (Bacchi et al., 2005).

  • Fluorescent Properties : A study explored the non-catalytic conversion of related compounds to form fluorescent dihydropyridine derivatives. These compounds exhibited fluorescence, which could have applications in materials science and bioimaging (Ershov et al., 2015).

  • Anticancer and Anti-Inflammatory Potential : A derivative structurally related to 6-oxo-N-(prop-2-yn-1-yl)-1,6-dihydropyridine-3-carboxamide demonstrated both anticancer and anti-inflammatory properties in vitro and in vivo. This highlights the potential dual therapeutic applications of these compounds (Madaan et al., 2013).

Future Directions

Please note that the lack of information could be due to the novelty of this compound or its specific use in niche applications. It might be beneficial to consult with a chemist or a scientific literature database for more detailed information. I apologize for any inconvenience.


properties

IUPAC Name

6-oxo-N-prop-2-ynyl-1H-pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-2-5-10-9(13)7-3-4-8(12)11-6-7/h1,3-4,6H,5H2,(H,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAYNCAVBQFKTOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)C1=CNC(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-oxo-N-(prop-2-yn-1-yl)-1,6-dihydropyridine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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